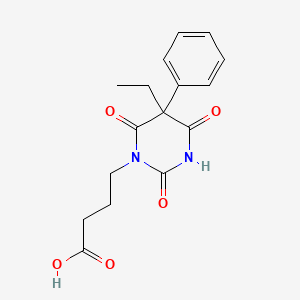

Phenobarbital 1-Butyric Acid

Description

Conceptual Frameworks for Synthesizing Novel Bioactive Molecules

The synthesis of new bioactive molecules is guided by several conceptual frameworks that leverage insights from natural products and employ innovative chemical strategies. researchgate.net Approaches such as diversity-oriented synthesis, biology-oriented synthesis, and the creation of hybrid natural products aim to explore uncharted chemical spaces to identify molecules with valuable biological activities. researchgate.netmdpi.com These strategies often involve the modification of known molecular frameworks, inspired by naturally occurring compounds, to generate novel structures with desired biological functions. researchgate.netdtu.dk The rational design of these molecules is increasingly supported by computational methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking, which help predict the biological action and physicochemical properties of new compounds. nih.gov

Historical Perspectives on Barbiturate (B1230296) Scaffold Modifications in Mechanistic Research

Barbiturates, derivatives of barbituric acid, have a long and storied history in medicine, primarily as sedatives, hypnotics, and anticonvulsants. mdpi.comnih.gov The parent compound, barbituric acid, was first synthesized in 1864, but it was the modifications to its core structure, particularly at the C-5 position of the pyrimidine (B1678525) ring, that unlocked its pharmacological potential. mdpi.com The introduction of phenobarbital (B1680315) in 1912, which incorporated a phenyl group, marked a significant advancement, demonstrating potent anticonvulsant properties. nih.govresearchgate.net

Over the years, chemists have synthesized over 2,500 different barbiturates by making small chemical modifications. nih.gov This extensive exploration of the barbiturate scaffold has been driven by the desire to understand the structure-activity relationships that govern their therapeutic effects and to develop derivatives with improved properties. gpatindia.comresearchgate.net Research has shown that substitutions on the pyrimidine ring can significantly alter the pharmacological profile of these compounds. mdpi.com For instance, N-alkylation has been explored to create various derivatives, and the introduction of different functional groups can lead to compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. chemmethod.comacs.orgnih.gov

Significance of Butyric Acid and its Conjugates in Modulating Biological Pathways

Butyric acid, a short-chain fatty acid, is a key metabolite produced by the gut microbiota through the fermentation of dietary fibers. biocrates.comosti.gov It serves as a vital energy source for colon cells and plays a crucial role in maintaining gut health. biocrates.com Beyond its role in the gut, butyrate (B1204436) and its conjugates have been shown to modulate a variety of biological pathways.

Butyrate acts as a signaling molecule, influencing immune responses, inflammation, and cellular metabolism. wikipedia.orgresearchgate.net It can modulate gene expression by inhibiting histone deacetylases (HDACs), which has implications for conditions like metabolic syndrome and neuroprotection. researchgate.net The anti-inflammatory properties of butyrate are well-documented and are mediated through various mechanisms, including the modulation of immune cells like T-cells and neutrophils. wikipedia.org

The conjugation of butyric acid to other molecules is a strategy employed in drug design to leverage its biological activities. For instance, butyrate-conjugated polymeric micelles have been developed to target the distal gastrointestinal tract. researchgate.net The carboxylic acid group itself is a common feature in many drugs and plays a significant role in drug-target interactions. nih.gov However, the presence of a carboxylic acid can also present challenges, leading researchers to explore various bioisosteres to optimize drug properties. nih.govdrughunter.com

Rationale for Investigating Phenobarbital 1-Butyric Acid within Academic Research Contexts

The investigation of this compound in academic research is driven by the convergence of the historical significance of barbiturates and the diverse biological roles of butyric acid. The synthesis of this conjugate allows researchers to explore several key areas.

One primary rationale is to study the metabolic pathways of phenobarbital. A deuterated version of this compound, for example, is used in pharmacokinetic studies to trace how the compound is metabolized in the body. smolecule.com The ester bond in the molecule can be hydrolyzed to release phenobarbital and butyric acid, allowing for the investigation of their individual and combined effects. smolecule.com

Furthermore, this compound serves as a tool to explore potential synergistic or altered biological activities. For instance, studies have examined the interaction between phenobarbital and butyrate on hepatic enzymes, which are crucial for drug metabolism. nih.gov Research in animal models has also suggested that butyrate levels may influence the response to phenobarbital treatment in conditions like epilepsy. frontiersin.orgresearchgate.net The synthesis and study of this compound and its derivatives provide a valuable platform for understanding drug metabolism, exploring new therapeutic possibilities, and dissecting complex biological interactions. chemmethod.comsmolecule.com

Research Findings on this compound

Research on this compound and its derivatives has provided insights into its synthesis, properties, and biological interactions.

| Aspect | Finding | Citation |

| Synthesis | This compound can be synthesized from Phenobarbital 1-Diethyl Butyrate. | cymitquimica.com |

| Deuterated Form | A deuterated version, Phenobarbital-d5 1-Butyric Acid, is synthesized for use in pharmacokinetic studies to trace metabolic pathways. The synthesis involves deuteration of phenobarbital and subsequent esterification with butyric acid. | smolecule.com |

| Biological Activity | The deuterated form retains the anticonvulsant and sedative properties of phenobarbital by enhancing the activity of the neurotransmitter GABA. | smolecule.com |

| Metabolism | The ester bond can be hydrolyzed, yielding free butyric acid and phenobarbital. The compound can also undergo oxidation to form various metabolites. | smolecule.com |

| Drug Interactions | Studies have investigated the interaction between orally administered butyrate and phenobarbital on the activity of hepatic cytochrome P450 enzymes in chickens, suggesting potential feed-drug interactions. | nih.gov |

| Behavioral Studies | In a study on dogs with idiopathic epilepsy, treatment with phenobarbital led to a significant increase in fecal butyrate concentrations. Higher butyrate levels were observed in dogs that responded well to the treatment. | frontiersin.orgresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

73211-20-8 |

|---|---|

Molecular Formula |

C16H18N2O5 |

Molecular Weight |

318.32 g/mol |

IUPAC Name |

4-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)butanoic acid |

InChI |

InChI=1S/C16H18N2O5/c1-2-16(11-7-4-3-5-8-11)13(21)17-15(23)18(14(16)22)10-6-9-12(19)20/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,20)(H,17,21,23) |

InChI Key |

CAKKYRPAEHEPKD-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Phenobarbital 1 Butyric Acid

Precursor Selection and Preparation Methodologies

The successful synthesis of Phenobarbital (B1680315) 1-Butyric Acid is critically dependent on the appropriate selection and preparation of its foundational precursors: a phenobarbital intermediate primed for N1-functionalization and a suitable butyric acid derivatization reagent.

Synthesis of Phenobarbital Intermediates for N1-Functionalization

The core of this synthesis is the phenobarbital molecule. The structure of phenobarbital, 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione, presents two nitrogen atoms within the barbiturate (B1230296) ring that are available for substitution. gpatindia.com However, for the synthesis of Phenobarbital 1-Butyric Acid, the focus is specifically on functionalizing the N1 position.

Several methods exist for the synthesis of the phenobarbital backbone itself. A common approach involves the condensation of a derivative of diethyl malonate with urea (B33335) in the presence of a strong base. wikipedia.orgmdpi.com Variations in this method often lie in the synthesis of the appropriately substituted malonate derivative. wikipedia.org One established route starts with benzyl (B1604629) cyanide, which undergoes a Pinner reaction to form the ethyl ester of phenylacetic acid. mdpi.com This intermediate is then cross-condensed with diethyl oxalate, and subsequent heating leads to the formation of diethyl phenylmalonate. mdpi.com Alkylation with ethyl bromide yields α-phenyl-α-ethylmalonic ester, which is then condensed with urea to form phenobarbital. gpatindia.commdpi.com

Another synthetic pathway also utilizes benzyl cyanide but reacts it with diethyl carbonate in the presence of a strong base to produce α-phenyl cyanoacetic ester. mdpi.com This ester is then alkylated with ethyl bromide to give α-phenyl-α-ethyl cyanoacetic ester. Condensation with urea followed by hydrolysis of the resulting 4-imino derivative yields phenobarbital. wikipedia.orgmdpi.com

For N1-functionalization, the phenobarbital molecule itself can be used as the direct intermediate. The presence of a hydrogen atom on the N1 nitrogen allows for its substitution through various alkylation reactions. gpatindia.com

Preparation of Butyric Acid Derivatization Reagents

To introduce the butyric acid chain at the N1 position of phenobarbital, a derivatized butyric acid reagent is required. This typically involves activating the carboxylic acid group of butyric acid to facilitate the reaction with the nitrogen atom of the phenobarbital ring.

Common strategies for activating carboxylic acids include their conversion to more reactive species such as acyl chlorides, acid anhydrides, or esters. uomus.edu.iq For the synthesis of this compound, a common reagent is a butyric acid derivative containing a leaving group that can be easily displaced by the phenobarbital nitrogen. For instance, a halo-substituted butyric acid ester, such as ethyl 4-bromobutanoate, can be used. In this case, the bromine atom serves as the leaving group in a nucleophilic substitution reaction.

Alternatively, derivatization reagents for analytical purposes often aim to introduce a functional group that enhances detectability. mdpi.com While not directly for synthesis, the principles of derivatizing the carboxylic acid or amine groups of molecules like γ-aminobutyric acid (GABA) are relevant. researchgate.net Reagents like fluorescamine (B152294) or 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are used to target amine groups, while other reagents can activate carboxylic acids for coupling reactions. researchgate.net For the purpose of synthesizing this compound, the key is to have a butyric acid molecule with a reactive site that can form a stable covalent bond with the N1-nitrogen of phenobarbital.

Synthetic Routes for Direct N1-Conjugation

The direct attachment of the butyric acid moiety to the N1 position of the phenobarbital ring is the crucial step in the synthesis of this compound. This is typically achieved through N-alkylation reactions. mdpi.com

Esterification and Amidation Approaches

While direct esterification or amidation typically involves the reaction of a carboxylic acid with an alcohol or amine respectively, the synthesis of this compound involves forming a C-N bond between the butyric acid chain and the phenobarbital ring. A key reagent in one synthetic route is Phenobarbital 1-Diethyl Butyrate (B1204436), which is a derivative of phenobarbital. cymitquimica.com This suggests that an ester of butyric acid is reacted with phenobarbital. The reaction would likely proceed via nucleophilic substitution, where the N1-nitrogen of phenobarbital acts as the nucleophile, attacking the electrophilic carbon of the butyric acid derivative.

The synthesis can be viewed as an N-alkylation of phenobarbital. The structure-activity relationship of barbiturates indicates that substitution at the N1 position with aliphatic carbons can retain anticonvulsant properties. gpatindia.com

Development of Novel Coupling Reactions

While traditional N-alkylation methods are effective, research into novel coupling reactions is ongoing to improve efficiency and yield. Modern organic synthesis has seen the development of various catalytic systems to facilitate C-N bond formation. For instance, metal catalysts and N-heterocyclic carbenes (NHCs) have been shown to catalyze the amidation of esters. arcjournals.org While the target molecule is not an amide in the strictest sense, the principles of activating an ester for reaction with a nitrogen-containing compound are applicable.

Furthermore, advancements in optimizing reaction conditions, such as those guided by machine learning and Bayesian optimization, are paving the way for the discovery of more efficient synthetic routes for a wide range of organic reactions, which could be applied to the synthesis of phenobarbital derivatives. nih.gov

Optimization of Reaction Conditions (Temperature, Solvent, Catalyst Systems)

The efficiency and yield of the N1-conjugation reaction are highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, solvent, and the choice of catalyst or base.

For N-alkylation reactions, the choice of base is crucial. A strong base, such as sodium hydride (NaH), is often used to deprotonate the N1-nitrogen of phenobarbital, making it a more potent nucleophile. researchgate.net The stoichiometry of the base can also influence the outcome, with an excess sometimes leading to di-alkylation. researchgate.net

The solvent system must be chosen to ensure the solubility of the reactants and to be compatible with the reaction conditions. Anhydrous conditions are often necessary when using reactive reagents like NaH. Common solvents for such reactions include dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). acs.orgnih.gov

Temperature plays a significant role in reaction kinetics. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. acs.org Conversely, some reactions may need to be cooled to prevent side reactions. acs.org For instance, in the synthesis of related quinoxalinone derivatives, reactions were carried out at temperatures ranging from room temperature to -15 °C. acs.org

The table below summarizes some general conditions that are often optimized for N-alkylation reactions, which are central to the synthesis of this compound.

| Parameter | Options | Rationale |

| Base | NaH, K₂CO₃, NaOtBu | To deprotonate the N1-nitrogen of phenobarbital, increasing its nucleophilicity. researchgate.netacs.org |

| Solvent | DMF, MeCN, THF | To dissolve reactants and facilitate the reaction. acs.orgnih.gov |

| Temperature | -15°C to 80°C | To control the reaction rate and minimize side products. arcjournals.orgacs.org |

| Catalyst | None (for direct alkylation), or potentially metal catalysts or NHCs for novel coupling methods. arcjournals.org | To lower the activation energy and improve reaction efficiency. |

Alternative Synthetic Pathways for Analogous Structures

While direct synthesis of this compound often involves straightforward esterification, the creation of analogous structures for research and drug discovery necessitates more versatile and high-throughput methods. smolecule.com These alternative pathways are crucial for exploring the structure-activity relationships of barbiturate derivatives.

Multi-component Reactions Incorporating Barbituric Acid and Butyric Acid Moieties

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.orgscispace.com Barbituric acid and its derivatives are excellent substrates for MCRs, serving as key building blocks for a wide range of heterocyclic compounds. rsc.orgscispace.commdpi.com These reactions offer an efficient pathway to generate libraries of molecules with structural similarities to this compound.

The general strategy involves the condensation of barbituric acid, an aldehyde, and a third component, which can be a source of the butyric acid moiety or another functional group for diversification. For instance, MCRs have been developed that combine barbituric acid, aldehydes, and active methylene (B1212753) compounds like malononitrile (B47326) or ethyl acetoacetate (B1235776) to produce pyrano[2,3-d]pyrimidine systems. mdpi.comnih.gov By selecting an aldehyde or another reactant containing a butyrate ester or a protected butyric acid chain, it is possible to incorporate this feature into the final heterocyclic structure.

Several catalytic systems have been employed to facilitate these reactions, including environmentally friendly catalysts like L-Proline, β-cyclodextrin, and various nanoparticles, often under mild or solvent-free conditions. mdpi.commdpi.comnih.govtsijournals.com

Table 1: Examples of Multi-component Reactions Involving Barbituric Acid

| Reaction Type | Components | Catalyst/Conditions | Resulting Core Structure | Ref. |

|---|---|---|---|---|

| Knoevenagel Condensation | Aromatic Aldehydes, Barbituric Acid | Sodium Acetate (B1210297) (grinding) | 5-Arylidine Barbituric Acids | tsijournals.com |

| Four-Component Reaction | Hydrazine Hydrate, Aldehydes, Barbituric Acid, Ethyl Acetoacetate | β-cyclodextrin, Water | Pyrano[2,3-d]pyrimidines | nih.gov |

| Three-Component Reaction | Barbituric Acid, Aromatic Aldehyde, Dimedone Derivative | TBAI, Aqueous Medium | Pyrimidine (B1678525) Derivatives | mdpi.com |

Solid-Phase Synthesis Adaptations for Library Generation

Solid-phase synthesis provides a significant advantage for generating large libraries of related compounds due to the ease of purification and potential for automation. google.com This methodology has been adapted for the synthesis of barbituric acid derivatives.

A general approach involves anchoring a suitable building block, such as an amino acid, to a solid support resin. google.com The synthesis proceeds through sequential steps:

Loading: An N-protected amino acid is attached to a solid support, such as Wang resin. google.com

Deprotection and Urea Formation: The protecting group is removed, and the exposed amine is reacted with an isocyanate or a similar reagent to form a urea-bound solid support. google.com

Condensation: The key barbiturate ring is formed through condensation of the resin-bound urea with a malonic acid derivative. This malonic acid derivative can be pre-functionalized to introduce the desired diversity elements, such as the ethyl and phenyl groups found in phenobarbital. google.com

Cleavage: The final barbiturate derivative is cleaved from the solid support to yield the purified product. google.com

This strategy allows for the systematic variation of each component (the amino acid linker, the isocyanate, and the malonic acid derivative) to rapidly generate a library of diverse barbiturate analogs for screening purposes. google.com

Purification and Isolation Techniques

The purity of a chemical compound is paramount for its use in research and other applications. For this compound and its analogs, a combination of chromatographic and crystallization methods is typically employed to achieve high purity.

Chromatographic Separations (Column Chromatography, Preparative HPLC)

Chromatography is an indispensable tool for the purification and analysis of phenobarbital and its derivatives. researchgate.net

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying reaction products. For example, a phenobarbital derivative was purified using silica gel column chromatography with an eluent system of ethyl acetate and hexanes. google.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. HPLC methods have been developed for the analysis of phenobarbital and its metabolites, demonstrating the applicability of this technique for separating structurally similar compounds. nih.gov The choice of column (e.g., C18) and mobile phase is optimized to achieve the best separation.

Gas Chromatography-Mass Spectrometry (GC-MS): While primarily an analytical technique, GC-MS is crucial for assessing the purity of phenobarbital derivatives and identifying metabolites. nih.goviaea.org In these methods, the compounds are often derivatized, for example, by methylation, to increase their volatility for gas-phase separation. nih.gov

Recrystallization and Other Crystallization Methods

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude material in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound forms crystals, leaving impurities behind in the solvent.

The choice of solvent is critical for successful recrystallization.

A derivative of 5-allyl barbituric acid was successfully recrystallized from ethanol (B145695) to yield a colorless solid. mdpi.com

High-purity barbituric acid (over 99.8%) has been obtained by recrystallizing crude material from a mixed solvent system of distilled water and a lower alcohol, such as methanol (B129727) or ethanol. google.com The optimal ratio of water to alcohol can be adjusted to maximize yield and purity. google.com

Barbital (B3395916), a related barbiturate, has been recrystallized from acetone-water mixtures. nih.gov

Conversely, some research explores the frustration of crystallization. In certain applications, preventing crystallization to form a stable amorphous glass is desirable. This has been achieved by blending barbiturates with triazine-based molecular glass-formers that disrupt the hydrogen bonding patterns necessary for crystal lattice formation. rsc.orgresearchgate.net

Table 2: Purification Techniques for Barbituric Acid Derivatives

| Technique | Method Details | Target Compound/Class | Ref. |

|---|---|---|---|

| Column Chromatography | Silica Gel; Eluent: Ethyl Acetate/Hexanes | Phenobarbital Derivative | google.com |

| HPLC | Analytical method development for quantification | Phenobarbital and its metabolites | nih.gov |

| Recrystallization | Solvent: Ethanol | 5-allyl barbituric acid derivative | mdpi.com |

| Recrystallization | Solvent: Distilled water and Methanol/Ethanol | Barbituric Acid | google.com |

Structural Elucidation and Advanced Analytical Characterization of Phenobarbital 1 Butyric Acid

Spectroscopic Methodologies for Definitive Structure Assignment

A definitive structural assignment of Phenobarbital (B1680315) 1-Butyric Acid would heavily rely on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for elucidating the precise structure of Phenobarbital 1-Butyric Acid, confirming the attachment of the butyric acid chain to the nitrogen atom of the phenobarbital ring and establishing the connectivity of all atoms.

Detailed ¹H and ¹³C NMR data for this compound are not available in the searched literature. Hypothetically, a ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, the ethyl group protons, and the protons of the butyric acid chain. The chemical shifts of the methylene (B1212753) group adjacent to the nitrogen and the methylene group adjacent to the carboxylic acid would be of particular interest.

Similarly, a ¹³C NMR spectrum would provide distinct signals for each of the 16 carbon atoms in the molecule, including the carbonyl carbons of the barbiturate (B1230296) ring and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the ethyl and butyric acid chains.

Table 1: Predicted ¹H NMR Data for this compound (Hypothetical)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic protons |

| Data not available | Data not available | Data not available | CH₂ (ethyl) |

| Data not available | Data not available | Data not available | CH₃ (ethyl) |

| Data not available | Data not available | Data not available | N-CH₂ (butyric acid) |

| Data not available | Data not available | Data not available | CH₂ (butyric acid) |

| Data not available | Data not available | Data not available | CH₂-COOH (butyric acid) |

| Data not available | Data not available | Data not available | COOH |

Table 2: Predicted ¹³C NMR Data for this compound (Hypothetical)

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | C=O (barbiturate) |

| Data not available | C=O (barbiturate) |

| Data not available | C=O (carboxylic acid) |

| Data not available | Quaternary C (C-5) |

| Data not available | Aromatic C |

2D NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, within the ethyl group and the butyric acid chain.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which would be definitive in confirming the attachment of the butyric acid chain to the nitrogen atom of the phenobarbital ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, aiding in the determination of the compound's conformation.

Without experimental data, a detailed analysis based on these techniques cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

HRMS would be used to determine the accurate mass of the molecular ion of this compound. This would allow for the calculation of its elemental composition, confirming the molecular formula C₁₆H₁₈N₂O₅.

Tandem mass spectrometry (MS/MS) would involve the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. This pattern would provide valuable structural information, such as the loss of the butyric acid side chain or characteristic cleavages of the barbiturate ring. While MS/MS data for phenobarbital itself is available, specific fragmentation data for this compound is not documented in the reviewed sources.

Table 3: Predicted HRMS and MS/MS Fragmentation Data for this compound (Hypothetical)

| Ion | m/z (Calculated) | Description |

|---|---|---|

| [M+H]⁺ | 319.1288 | Protonated molecular ion |

| Data not available | Data not available | Fragment ion 1 |

| Data not available | Data not available | Fragment ion 2 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The carboxylic acid moiety would be identifiable by a broad O-H stretching vibration typically in the range of 3300-2500 cm⁻¹ and a strong C=O stretching vibration around 1700-1725 cm⁻¹. The barbiturate ring will show characteristic N-H stretching vibrations, typically around 3200 cm⁻¹, and C=O stretching vibrations from the ureide groups. The presence of the phenyl group will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. It is important to note that polymorphism can lead to differences in IR spectra, requiring consistent sample preparation for accurate comparison. swgdrug.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For phenobarbital and its derivatives, characteristic peaks can be observed. For instance, the phenyl ring C-C vibration and a skeletal pyrimidine (B1678525) ring oscillation in phenobarbital appear at approximately 997 cm⁻¹ and 1026 cm⁻¹, respectively. researchgate.net Raman spectroscopy is particularly sensitive to non-polar bonds and can be used to study the low-wavenumber region, which can provide information about the crystal lattice and polymorphic form. nih.govnih.gov Studies on phenobarbital have shown distinct Raman scattering peaks that can differentiate between its various polymorphs. nih.govnih.gov

Table 1: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | |

| Carboxylic Acid | C=O Stretch | 1700-1725 | |

| Barbiturate Ring | N-H Stretch | ~3200 | |

| Barbiturate Ring | C=O Stretch (Ureide) | Multiple bands ~1700-1750 | |

| Phenyl Group | C-H Stretch | >3000 | |

| Phenyl Group | C=C Stretch | 1600-1450 | 997 (ring breathing) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is employed to characterize the chromophores within a molecule, which are the parts responsible for absorbing ultraviolet or visible light. The primary chromophore in this compound is the phenyl group attached to the barbiturate ring.

In a suitable solvent, such as methanol (B129727) or a buffered aqueous solution, this compound is expected to exhibit a maximum absorbance (λmax) in the ultraviolet region. For phenobarbital itself, a maximum absorbance is observed around 239 nm in 0.05 M sodium tetraborate (B1243019) solution. swgdrug.org The butyric acid substituent is not expected to significantly alter the position of this primary absorption band, as it does not conjugate with the phenyl ring or the barbiturate system. The exact λmax and molar absorptivity can be influenced by the solvent and the pH of the solution.

Table 2: UV-Vis Absorption Data

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Phenobarbital | 0.05 M Sodium Tetraborate | 239 swgdrug.org |

| Phenobarbital | Acetonitrile (B52724):Water (30:70) | 210 unesp.br |

Chromatographic Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are indispensable for separating this compound from impurities and for resolving different isomeric forms.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. scielo.org.co Reversed-phase HPLC, utilizing a C18 column, is commonly employed. unesp.brresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. unesp.brresearchgate.net

Detection can be achieved using various methods:

UV-Vis Diode Array Detection (DAD): This is the most common detection method, allowing for the monitoring of the elution profile at multiple wavelengths simultaneously. scielo.org.cooup.com This provides both quantitative data and UV spectral information for peak identification and purity assessment.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides highly specific and sensitive detection, allowing for the confirmation of the molecular weight of the parent compound and the identification of any impurities or degradation products.

The purity of this compound can be determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. A purity of >95% (HPLC) has been reported for this compound. lgcstandards.com

Table 3: Example HPLC Method Parameters for Barbiturate Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | C18 | C18 |

| Mobile Phase | Acetonitrile:Water (30:70, v/v) unesp.br | Acetonitrile:Phosphate Buffer researchgate.net |

| Flow Rate | 0.2 mL/min unesp.br | Not specified |

| Detection | UV at 210 nm unesp.br | UV at 254 nm researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Since this compound itself is not sufficiently volatile for direct GC analysis, derivatization is necessary. A common derivatization technique is methylation, for example, using diazomethane (B1218177) or "flash methylation" with agents like trimethylanilinium hydroxide (B78521) (TMAH) in the hot injection port of the gas chromatograph. nih.goviaea.org

The derivatized compound is then separated on a GC column and detected by a mass spectrometer. GC-MS provides excellent separation efficiency and highly specific identification based on both the retention time and the mass spectrum of the analyte. nih.govgovst.edu This technique is particularly useful for identifying and quantifying the compound in complex biological matrices. nih.govfrontiersin.org

Chiral Chromatography for Enantiomeric and Diastereomeric Purity

This compound possesses a chiral center at the carbon atom of the butyric acid chain to which the phenyl group is attached. Therefore, it can exist as a pair of enantiomers. The biological activity of these enantiomers may differ, making their separation and quantification crucial. chromatographyonline.com

Chiral chromatography, using a chiral stationary phase (CSP), is the primary method for resolving enantiomers. chromatographyonline.comsigmaaldrich.com Both HPLC and Supercritical Fluid Chromatography (SFC) can be utilized in chiral separations. chromatographyonline.com The choice of the chiral column and the mobile phase composition is critical for achieving baseline separation of the enantiomers. sigmaaldrich.com The enantiomeric purity, or enantiomeric excess (ee), can then be determined by comparing the peak areas of the two enantiomers.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) present in a pure compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula. For this compound, the empirical formula is C₁₆H₁₈N₂O₅. lgcstandards.com A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the empirical formula and the purity of the sample.

Table 4: Theoretical Elemental Composition of this compound (C₁₆H₁₈N₂O₅)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 16 | 192.16 | 60.37 |

| Hydrogen (H) | 1.01 | 18 | 18.18 | 5.71 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 8.80 |

| Oxygen (O) | 16.00 | 5 | 80.00 | 25.12 |

| Total | | | 318.36 | 100.00 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding a molecule's structure and its interactions in the solid state. For a derivative compound such as this compound, X-ray crystallography would be instrumental in establishing its absolute stereochemistry and characterizing its crystal packing, including any polymorphic forms.

A pivotal aspect of the structural analysis for many pharmaceutical compounds is the determination of their absolute stereochemistry, as different enantiomers or diastereomers can exhibit varied pharmacological and toxicological profiles. Phenobarbital itself is achiral. However, the introduction of a substituent at one of the nitrogen atoms, as in this compound, does not create a chiral center. The chirality of substituted barbiturates is typically associated with the C5 position of the barbiturate ring, which in the parent phenobarbital is a prochiral center. If the substituents at C5 are different, this carbon becomes a stereocenter. In the case of phenobarbital and by extension, this compound, the C5 atom is substituted with an ethyl and a phenyl group, making it a chiral center. Therefore, this compound exists as a racemic mixture of two enantiomers. X-ray crystallography of a single crystal grown from a resolved enantiomer or as a co-crystal with a known chiral auxiliary is the gold standard for assigning the absolute configuration (R or S) to this stereocenter.

The crystal structure of a compound, as revealed by X-ray diffraction, details the arrangement of molecules within the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, which are prominent in barbiturate structures due to the presence of N-H and C=O groups. nih.gov The parent compound, phenobarbital, is known to exhibit extensive polymorphism, with at least six different crystal forms (I-VI) that are stable under ambient conditions and several others that are metastable. nih.gov These polymorphs differ in their crystal packing and hydrogen bonding motifs, which in turn affects their physical properties like solubility and dissolution rate. nih.govresearchgate.net

Given the structural complexity and known polymorphic behavior of phenobarbital, it is highly probable that this compound would also exhibit rich and complex crystalline behavior. The addition of the butyric acid moiety introduces further possibilities for intermolecular interactions, particularly hydrogen bonding via the carboxylic acid group.

Despite the clear scientific importance, a review of the current scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been published. Therefore, detailed crystallographic data, such as unit cell parameters, space group, and atomic coordinates, are not available.

To illustrate the type of data that would be obtained from such an analysis, the crystallographic data for two polymorphs of the parent compound, phenobarbital, are presented below. This data is for comparative and illustrative purposes only.

Table 1: Illustrative Crystallographic Data for Phenobarbital Polymorphs

| Parameter | Phenobarbital Form I | Phenobarbital Form II |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P-1 |

| a (Å) | 10.03 | 9.99 |

| b (Å) | 11.08 | 19.96 |

| c (Å) | 11.23 | 6.55 |

| α (°) ** | 90 | 95.89 |

| β (°) | 111.45 | 102.32 |

| γ (°) | 90 | 89.92 |

| Volume (ų) ** | 1159 | 1264 |

| Z | 4 | 4 |

This table presents data for the parent compound, phenobarbital, for illustrative purposes, as specific data for this compound is not publicly available. Data sourced from studies on phenobarbital polymorphism. researchgate.net

The determination of the crystal structure of this compound would provide invaluable insights into its solid-state properties and would be a critical step in its full physicochemical characterization.

Molecular and Cellular Interaction Studies in Preclinical Biological Systems

Investigation of Receptor Binding and Ligand-Target Interactions

Specific in vitro studies on receptor binding and ligand-target interactions for Phenobarbital (B1680315) 1-Butyric Acid are not documented in the available scientific literature. The information below relates to the parent compound, Phenobarbital.

In Vitro Assays for GABA Receptor Modulatory Activity

There are no specific in vitro assay results available for Phenobarbital 1-Butyric Acid's modulatory activity on GABA receptors.

However, the parent compound, Phenobarbital , is a well-established positive allosteric modulator of the GABA-A receptor. nih.govdrugbank.com In vitro studies have demonstrated that barbiturates like phenobarbital bind to a site on the GABA-A receptor-ionophore complex that is distinct from the binding sites for GABA and benzodiazepines. frontiersin.orgtocris.com This binding potentiates the effect of GABA by increasing the duration of chloride ion channel opening, which leads to a prolonged inhibitory postsynaptic potential. bioivt.comresearchgate.netresearchgate.net At higher concentrations, barbiturates can directly activate the GABA-A receptor channel, even in the absence of GABA. researchgate.net

Binding Affinity and Allosteric Modulation in Recombinant Receptor Systems

Specific data on the binding affinity and allosteric modulation of this compound in recombinant receptor systems is not available.

For Phenobarbital , studies on recombinant GABA-A receptors have helped to characterize its mechanism. The allosteric modulation by barbiturates enhances the binding of both GABA and benzodiazepines to their respective sites on the receptor complex. plos.org The sensitivity to phenobarbital is dependent on the subunit composition of the GABA-A receptor. frontiersin.org

Exploration of Other Potential Neurotransmitter Receptor Interactions (e.g., NMDA, Acetylcholine)

There is no specific information regarding the interaction of this compound with NMDA or acetylcholine (B1216132) receptors.

Phenobarbital has been shown to have effects on other neurotransmitter systems, although its primary action is on GABA-A receptors. Some research indicates that phenobarbital can inhibit glutamate-induced depolarizations, suggesting an interaction with excitatory amino acid receptors like the AMPA receptor. drugbank.comresearchgate.netresearchgate.net The interaction with NMDA receptors is less clearly defined for phenobarbital itself. researchgate.net There is limited evidence in the searched literature of direct, high-affinity interactions of phenobarbital with acetylcholine receptors. nih.govnih.govmdpi.complos.orgmdpi.com

Enzymatic Activity Modulation and Epigenetic Interrogation

In Vitro Assays for Cytochrome P450 (CYP) Induction or Inhibition

Specific in vitro data on the induction or inhibition of Cytochrome P450 enzymes by this compound is not available.

The parent compound, Phenobarbital , is a well-known inducer of several CYP enzymes in vitro, including CYP1A2, CYP2B6, and CYP3A4. evotec.comnih.govnih.gov In vitro systems, such as cultured human hepatocytes, are used to assess this induction potential by measuring increases in mRNA levels and catalytic activity of these enzymes. bioivt.comnih.gov Phenobarbital's induction is primarily mediated through the activation of nuclear receptors like the constitutive androstane (B1237026) receptor (CAR). evotec.com In vitro inhibition assays generally show that phenobarbital is a weak inhibitor of most CYP isoforms. nih.gov

Table 1: In Vitro CYP450 Induction Profile of Phenobarbital This table represents data for the parent compound Phenobarbital, not this compound.

| CYP Isoform | Test System | Result |

|---|---|---|

| CYP1A2 | Cultured Human Hepatocytes | Induction |

| CYP2B6 | Cultured Human Hepatocytes | Induction |

Assessment of Histone Deacetylase (HDAC) Inhibitory Potential in Cell-Free Systems

There are no specific cell-free assay results available for the Histone Deacetylase (HDAC) inhibitory potential of this compound.

However, the butyric acid moiety suggests a potential for HDAC inhibition. Butyrate (B1204436) and its derivatives, such as 4-phenylbutyrate, are known class I and IIa HDAC inhibitors. mdpi.comnih.gov Cell-free assays using nuclear extracts can determine the inhibitory activity of these compounds. nih.gov The inhibition of HDACs by butyrate leads to the hyperacetylation of histones, which modulates gene expression. nih.gov One study found that while several antiepileptic drugs were tested, phenobarbital itself did not inhibit HDACs in the utilized assay. nih.gov This suggests that the potential HDAC inhibitory activity of this compound would likely stem from its butyric acid component, but this has not been experimentally verified for the specific compound .

Table 2: HDAC Inhibitory Profile of Related Compounds This table represents data for related compounds, not this compound.

| Compound | Test System | Result |

|---|---|---|

| Sodium Butyrate | Cell-free assays | HDAC Inhibition |

| 4-Phenylbutyrate | Cell-free assays | HDAC Inhibition |

While the parent compound Phenobarbital has a well-defined profile as a GABA-A receptor modulator and a CYP450 inducer, and butyric acid is known as an HDAC inhibitor, there is a clear gap in the scientific literature regarding the specific preclinical pharmacological profile of This compound . The synthesis of existing knowledge on its constituent parts does not substitute for direct experimental evidence. Therefore, a definitive article on the molecular and cellular interactions of this compound, as per the requested outline, cannot be generated at this time.

Investigation of Other Metabolic Enzymes

The metabolic impact of this compound is anticipated to be significantly influenced by the phenobarbital moiety, a well-established inducer of various drug-metabolizing enzymes (DMEs). mdpi.comresearchgate.net In preclinical models, particularly in bovine and rodent liver, phenobarbital demonstrates a broad capacity to alter the expression and activity of enzymes beyond the major cytochrome P450s.

Studies in rats have shown that phenobarbital influences enzymes critical to carbohydrate metabolism. nih.gov For instance, it generally increases glucose-6-phosphatase (G-6-Pase) activity both before and after birth. nih.gov It also significantly elevates both the active and inactive forms of phosphorylase during prenatal development. nih.gov Conversely, its effect on glycogen (B147801) synthetase is developmentally dependent, showing an increase prenatally and a decrease postnatally. nih.gov Activities of other enzymes like F-6-PK and 6-PGDH were found to decrease during prenatal periods following phenobarbital exposure. nih.gov

In bovine liver models, phenobarbital treatment leads to a significant increase in the total cytochrome P450 (CYP) content and augments the protein amounts and related activities of known targets like CYP2B, 2C, and 3A, as well as CYP2E1. mdpi.comresearchgate.net However, it was observed to decrease the catalytic activity of flavin-containing monooxygenases 1 and 3. researchgate.net Notably, phenobarbital did not appear to affect the selected hydrolytic and conjugative DMEs in these models. researchgate.net It also produced a significant inhibition of NADH cytochrome b₅ reductase activity. mdpi.com These findings underscore the pleiotropic effects of the phenobarbital component on hepatic metabolism, which would likely be a key feature of this compound's biological activity.

Table 1: Effect of Phenobarbital on Various Metabolic Enzymes in Preclinical Models (Note: Data pertains to Phenobarbital, the parent compound.)

| Enzyme | Biological System | Observed Effect | Citation |

| Glucose-6-Phosphatase (G-6-Pase) | Rat Liver | Increased activity | nih.gov |

| Phosphorylase | Rat Liver (prenatal) | Increased active and inactive forms | nih.gov |

| Glycogen Synthetase | Rat Liver | Increased (prenatal), Decreased (postnatal) | nih.gov |

| F-6-PK and 6-PGDH | Rat Liver (prenatal) | Decreased activity | nih.gov |

| Flavin-containing monooxygenases | Bovine Liver | Decreased catalytic activity | researchgate.net |

| NADH cytochrome b₅ reductase | Bovine Liver | Inhibited activity (~64%) | mdpi.com |

| Total Cytochrome P450 (CYP) | Bovine Liver | Increased content (~2.0-fold) | mdpi.com |

Cellular Pathway Perturbation and Downstream Signaling Events (In Vitro)

Influence on Cellular Proliferation and Differentiation in Relevant Cell Lines

The influence of this compound on cellular proliferation and differentiation is likely dichotomous, reflecting the distinct actions of butyric acid and phenobarbital. Butyric acid and its analogues are widely recognized for their ability to inhibit proliferation and promote differentiation in various cancer cell lines. nih.gov For example, in human neuroblastoma cell lines, the butyrate analogue tributyrin (B1683025) causes strong inhibition of cell proliferation and induces extensive differentiation. nih.gov This effect is a cornerstone of the potential therapeutic application of butyrate derivatives.

Conversely, phenobarbital has been shown to enhance cell proliferation, particularly in hepatocytes. who.int This effect is considered a key component of its role as a tumor promoter in rodent liver carcinogenesis. oup.com The mechanism involves increasing DNA synthesis and cell turnover. who.intoup.com Therefore, the net effect of this compound on a given cell line would depend on the cellular context, the relative potency of each moiety's signaling pathways within those cells, and how the compound is metabolized.

Apoptosis Induction Mechanisms in Cellular Models

The two components of this compound have distinct and complex relationships with apoptosis. Saturated fatty acids like butyric acid are known to induce apoptosis. mdpi.com Studies on butyrate derivatives in colorectal cancer cells show they can trigger apoptosis by upregulating pro-apoptotic genes like BAX, CASP3 (caspase-3), and PUMA, while downregulating anti-apoptotic genes such as BCL-2 and MCL-1. mdpi.com This induction of the mitochondrial apoptosis pathway is a key mechanism of its anti-cancer activity. mdpi.comfrontiersin.org

Phenobarbital's role in apoptosis is more ambiguous. Some research suggests it can promote tumorigenesis by decreasing apoptosis, thereby allowing damaged cells to survive and proliferate. oup.com However, other evidence indicates that phenobarbital can induce apoptosis, possibly through the generation of reactive oxygen species (ROS) resulting from increased metabolic activity or by modulating specific signaling pathways. oup.comresearchgate.net Studies in neonatal rats found that phenobarbital, alone or in combination with bumetanide (B1668049), did not significantly increase constitutive apoptosis in various brain regions. plos.org The ultimate effect of this compound on apoptosis would likely be cell-type specific and dependent on the balance between the pro-apoptotic signaling of the butyrate moiety and the complex modulatory effects of the phenobarbital moiety.

Table 2: Modulation of Apoptotic Markers by Butyrate Derivatives in Vitro (Note: Data pertains to Butyric Acid derivatives, not the specific conjugate.)

| Cell Line | Compound | Marker | Effect | Citation |

| HCT-116 (Colorectal Cancer) | Sodium Butyrate | BAX | Upregulation | mdpi.com |

| HCT-116 (Colorectal Cancer) | Sodium Butyrate | CASP3 | Upregulation | mdpi.com |

| HCT-116 (Colorectal Cancer) | BCL-2 | Downregulation | mdpi.com | |

| PANC-1 (Pancreatic Cancer) | Oridonin (induces butyrate-like effects) | Bcl-2/Bax ratio | Decrease | frontiersin.org |

| PANC-1 (Pancreatic Cancer) | Yin Chen Hao Decoction (YCHD) | BAX | Upregulation | frontiersin.org |

| PANC-1 (Pancreatic Cancer) | Yin Chen Hao Decoction (YCHD) | Bcl-2 | Downregulation | frontiersin.org |

Modulation of Intracellular Signaling Cascades (e.g., Kinase Activation, Gene Expression)

This compound is predicted to modulate a wide array of intracellular signaling cascades. Phenobarbital is a classic activator of the constitutive androstane receptor (CAR), which translocates to the nucleus, forms a dimer with the retinoid-X-receptor (RXR), and binds to response elements on DNA to activate the transcription of genes encoding metabolic enzymes like CYP2B. focusontoxpath.com Beyond CAR, phenobarbital has been shown to influence pathways such as the mitogen-activated protein kinase (MAPK) family and protein kinase C, and to inhibit glycogen synthase kinase 3β (GSK3), which is involved in cellular proliferation. oup.comoup.com

The butyric acid component acts through fundamentally different mechanisms, most notably as a histone deacetylase (HDAC) inhibitor. oup.comnih.gov By inhibiting HDACs, butyrate can induce changes in chromatin structure, leading to altered gene expression, cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov Signaling pathways modulated by butyrate and its analogues include the PI3K-Akt/mTOR and Wnt/β-catenin pathways. frontiersin.org The combination of these activities suggests that this compound could simultaneously impact nuclear receptor signaling, epigenetic regulation, and key kinase cascades.

Effects on Ion Homeostasis and Transporter Function (e.g., NKCC1/KCC2) in Isolated Cells

The phenobarbital component of the molecule has significant, albeit indirect, interactions with ion homeostasis, particularly concerning chloride (Cl⁻) transporters that are crucial for GABAergic neurotransmission. plos.org In immature neurons, a high intracellular Cl⁻ concentration is maintained by the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC1), which transports Cl⁻ into the cell. plos.orgnih.gov This causes GABA-A receptor activation to be excitatory. In mature neurons, the K⁺-Cl⁻ cotransporter (KCC2) becomes dominant, extruding Cl⁻ and rendering GABAergic signaling inhibitory. plos.orgnih.gov

The efficacy of phenobarbital can be limited in conditions where NKCC1 expression is high relative to KCC2, such as in neonatal seizures. plos.orgiums.ac.ir Studies have shown that inhibiting NKCC1 with bumetanide can restore the inhibitory nature of GABA and significantly enhance the anticonvulsant efficacy of phenobarbital in preclinical models. plos.orgiums.ac.ir Perforated patch-clamp recordings in hippocampal slices after seizures demonstrated that while phenobarbital alone did not change the GABA reversal potential, the combination with bumetanide made it significantly more negative (hyperpolarizing), suggesting a restoration of inhibitory function. plos.org This indicates that the cellular environment, specifically the expression and function of NKCC1 and KCC2, is a critical determinant of the functional consequences of phenobarbital's potentiation of GABA-A receptors.

Table 3: Modulation of Neuronal Response by Phenobarbital in Conjunction with Chloride Transporter Activity (Note: Data pertains to Phenobarbital.)

| Biological System | Condition | Key Finding | Implication | Citation |

| Rat Model of Neonatal Seizures | Phenobarbital + Bumetanide (NKCC1 inhibitor) | Combination more effective at reducing seizures than phenobarbital alone. | NKCC1 inhibition enhances phenobarbital efficacy. | plos.org |

| Rat Model of Temporal Lobe Epilepsy | Phenobarbital + Bumetanide | Combination decreased NKCC1 expression and the NKCC1/KCC2 ratio. | Suggests a mechanism for maximizing GABAergic inhibition. | iums.ac.ir |

| Hippocampal Slices (post-seizure) | Phenobarbital (100 µM) | No effect on GABA reversal potential. | Phenobarbital alone may not overcome excitatory GABA shift. | plos.org |

| Hippocampal Slices (post-seizure) | Phenobarbital (100 µM) + Bumetanide (10 µM) | Significantly decreased (hyperpolarized) GABA reversal potential. | Combination restores inhibitory GABA signaling. | plos.org |

Interrogation of Membrane Interactions and Cellular Uptake Mechanisms (In Vitro)

Specific data from the reviewed search results regarding the membrane interactions and cellular uptake mechanisms for the this compound conjugate are not available. The transport of the molecule across the cell membrane would be a critical factor in its biological activity. It is plausible that its uptake could be mediated by transporters that recognize fatty acids, such as the butyric acid moiety, or it may cross membranes via passive diffusion, aided by the lipophilic character of the phenobarbital component. However, without direct experimental evidence from in vitro transport assays or membrane interaction studies, the precise mechanisms remain speculative.

Microbiome Interactions in Preclinical Animal Models (Focusing on Metabolic Outputs)

Impact on Gut Microbial Composition and Diversity

There is currently no scientific data available from preclinical animal models to describe the effects of this compound on the composition and diversity of the gut microbiome. Research has not yet explored whether this compound alters the abundance of key microbial phyla, such as Firmicutes and Bacteroidetes, or influences the richness and evenness of bacterial species within the gastrointestinal tract.

Modulation of Short-Chain Fatty Acid Production

Similarly, information regarding the influence of this compound on the production of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate (B1210297) in preclinical models is not present in the current scientific literature. Studies to determine if this compound affects the metabolic activity of gut bacteria, leading to changes in SCFA levels, have not been conducted.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Delineation of Key Structural Features for Biological Activity

The biological profile of a phenobarbital (B1680315) derivative is intricately linked to its structural features. The core barbiturate (B1230296) scaffold is essential for its baseline activity, while substituents at the C5 and N1 positions dictate the potency, duration of action, and nature of its effects.

The addition of a butyric acid group at the N1 position introduces a flexible alkyl chain with a terminal carboxylic acid. This modification is expected to have several consequences for the molecule's interaction with biological targets. The increased polarity from the carboxyl group could alter the molecule's ability to cross the blood-brain barrier, potentially localizing its effects. Furthermore, the carboxyl group can participate in hydrogen bonding or ionic interactions with receptor sites, which is a departure from the interactions of the parent phenobarbital molecule.

Studies on related N-carboxyalkyl derivatives of barbiturates have shown that such modifications can influence anticonvulsant and sedative properties. For instance, the synthesis and pharmacological screening of N-carboxymethyl derivatives of barbital (B3395916) and methylphenobarbital indicated that while the direct N-carboxymethyl derivatives lacked significant anticonvulsant activity, their amide derivatives showed slight sedative and analgesic action. nih.gov This suggests that the presence and nature of the terminal functional group on the N-alkyl chain are critical determinants of biological activity.

N1-substitution on the phenobarbital scaffold directly impacts its interaction with key biological targets, most notably the GABA-A receptor, and modulates the activity of metabolic enzymes like cytochrome P450 (CYP). Phenobarbital itself is a positive allosteric modulator of the GABA-A receptor, increasing the duration of chloride channel opening. researchgate.netnih.gov The introduction of a substituent at the N1 position can alter the binding affinity and efficacy at this receptor. The butyric acid moiety, with its potential for ionic and hydrogen bonding, could interact with different residues within the GABA-A receptor's allosteric binding site compared to the unsubstituted N1 position of phenobarbital.

Furthermore, phenobarbital is a well-known inducer of various cytochrome P450 enzymes, particularly CYP2B and CYP3A subfamilies. mdpi.comwikipedia.org This induction is a critical aspect of its drug-drug interaction profile. Research on N-substituted morpholinoalkyl derivatives of phenobarbital has demonstrated that modifications at the N1 position can significantly alter this enzyme-inducing capability. In some cases, N-substitution has been shown to inhibit the N-demethylase activity, in contrast to the inducing effect of the parent phenobarbital. core.ac.uk This suggests that Phenobarbital 1-Butyric Acid may exhibit a different profile of CYP enzyme modulation compared to phenobarbital, potentially leading to a different metabolic fate and drug-drug interaction profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are powerful tools for understanding how the chemical structure of a compound influences its biological activity. For a molecule like this compound, QSAR can help to predict its effects and guide the design of new analogs with improved properties.

Predictive QSAR models for anticonvulsant activity have been developed for various classes of compounds, including barbiturates. These models typically correlate physicochemical descriptors with biological endpoints such as the median effective dose (ED50) in animal models of seizures. For a series of N-substituted phenobarbital derivatives, a QSAR model could be developed to predict their potency based on descriptors related to the N1-substituent.

While a specific QSAR model for this compound is not available in the literature, a hypothetical model for a series of N-carboxyalkyl phenobarbital derivatives could be constructed. The biological activity (e.g., anticonvulsant potency) would be the dependent variable, while the independent variables would be molecular descriptors of the N1-substituent.

Hypothetical QSAR Data for N-Carboxyalkyl Phenobarbital Derivatives

| Compound | N1-Substituent | Log(1/ED50) | Lipophilicity (ClogP) | Polar Surface Area (PSA) |

|---|---|---|---|---|

| 1 | -CH2COOH | 1.2 | 1.5 | 63.6 |

| 2 | -CH2CH2COOH | 1.4 | 1.9 | 63.6 |

| 3 | -CH2CH2CH2COOH | 1.6 | 2.3 | 63.6 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The development of a robust QSAR model relies on the selection of appropriate molecular descriptors and rigorous statistical validation. For this compound and its analogs, relevant descriptors would include:

Lipophilicity descriptors (e.g., ClogP): Important for crossing the blood-brain barrier.

Electronic descriptors (e.g., Hammett constants, partial charges): To model interactions with receptor sites.

Steric descriptors (e.g., molar refractivity, Taft steric parameters): To account for the size and shape of the substituent.

Topological descriptors (e.g., connectivity indices): To describe the molecular branching and shape.

Statistical validation of the QSAR model is crucial to ensure its predictive power. This typically involves internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model development. A high correlation coefficient (r²) and cross-validated correlation coefficient (q²) would indicate a statistically significant and predictive model.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional shape of a molecule is critical for its interaction with biological receptors. Conformational analysis of this compound would reveal the preferred spatial arrangements of the phenyl, ethyl, and N1-butyric acid substituents relative to the barbiturate ring.

The flexibility of the butyric acid chain allows for multiple low-energy conformations. The orientation of the terminal carboxylic acid group would be of particular interest, as it could engage in specific interactions with a receptor. Computational modeling techniques, such as molecular mechanics and quantum chemistry calculations, can be employed to determine the energetically favorable conformations.

Mechanistic Investigations of Biotransformation in Preclinical Models and in Vitro Systems

In Vitro Metabolic Stability and Metabolite Identification

The biotransformation of Phenobarbital (B1680315) 1-Butyric Acid is understood primarily through the metabolic pathways of its parent compound, phenobarbital. The initial metabolic step for the ester derivative is predicted to be hydrolysis. smolecule.com

The liver is the primary site for the metabolism of phenobarbital and its derivatives, with the enzymatic reactions predominantly occurring within the microsomal fraction of hepatocytes. glowm.commsdvetmanual.com The hepatic microsomal enzyme system is responsible for the biotransformation of phenobarbital. glowm.com Studies in rats have shown that administration of phenobarbital leads to a significant proliferation of the smooth endoplasmic reticulum in liver cells, which is the location of these microsomal enzymes. nih.govsemanticscholar.org This induction results in increased protein content and enhanced oxidative demethylation activity within the smooth-surfaced vesicle fraction of the microsomes. nih.govsemanticscholar.org This indicates a specific, substrate-caused synthesis of metabolizing enzymes. semanticscholar.org

Phase I metabolism of Phenobarbital 1-Butyric Acid is expected to begin with the hydrolysis of its ester bond, yielding phenobarbital and butyric acid. smolecule.com The released phenobarbital then undergoes further Phase I reactions.

Oxidation: The primary oxidative pathway for phenobarbital is aromatic hydroxylation, leading to the formation of p-hydroxy phenobarbital. bioline.org.br This metabolite is a major product found in several species, including rats and mice. bioline.org.br

Hydrolysis: Beyond the initial ester cleavage, the barbiturate (B1230296) ring of phenobarbital itself can undergo hydrolytic decomposition. Under certain pH conditions, phenobarbital can decompose to form 2-phenylbutyric acid as a main product. oup.comcapes.gov.br Other degradation products identified in aged liquid formulations include pheneturide (B1680305) and 3-aminopentanoic acid, indicating the potential for ring cleavage. researchgate.net

Reduction: In preclinical models involving gut microbiota, phenobarbital has been shown to undergo reductive cleavage to form alpha-ethyl-benzeneacetamide. researchgate.net

Following Phase I oxidation, the resulting metabolites are made more water-soluble through Phase II conjugation reactions. The principal Phase II pathway for phenobarbital metabolites is glucuronidation. glowm.comnih.gov The p-hydroxy phenobarbital formed during Phase I is conjugated with glucuronic acid. bioline.org.br In mice, this process results in the formation of the N-glucuronide of p-hydroxy phenobarbital. bioline.org.br This conjugation step facilitates the excretion of the compound from the body. glowm.com

Enzyme Kinetics and Isoform Specificity of Biotransformation

Phenobarbital is a well-documented and potent inducer of various drug-metabolizing enzymes, which significantly alters its own metabolism and that of other compounds. msdvetmanual.comepilepsyindia.org This induction involves the upregulation of multiple cytochrome P450 (CYP) enzyme superfamilies and conjugating enzymes. nih.govscot.nhs.uk

Phenobarbital administration induces a range of CYP isoforms, including CYP1A2, CYP2B6, CYP2C8/9, CYP2C19, and CYP3A4. scot.nhs.ukresearchgate.net Studies in bovine liver microsomes provide a detailed look at this induction. Treatment with phenobarbital resulted in a significant increase in the total CYP amount and notable induction of specific enzyme activities. mdpi.comresearchgate.net For example, CYP2C-dependent demethylation of various substrates was enhanced by up to 19-fold. mdpi.comnih.gov Similarly, CYP3A-mediated metabolism of substrates like testosterone (B1683101) and erythromycin (B1671065) increased by approximately 3-fold. researchgate.netnih.gov Phenobarbital also induces UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. nih.gov

Table 1: Induction of CYP450 Catalytic Activities by Phenobarbital in Bovine Liver Microsomes Data represents the fold-increase in activity in phenobarbital-treated cattle versus untreated controls.

| CYP Subfamily | Marker Substrate | Metabolic Reaction | Fold Induction (vs. Control) | Reference |

|---|---|---|---|---|

| CYP2B | Benzphetamine | N-demethylation | ~3.5 | mdpi.com |

| CYP2C | Aminopyrine | N-demethylation | ~4.0 | mdpi.comnih.gov |

| CYP2C | 7-MFMC | Demethylation | ~19.0 | mdpi.comnih.gov |

| CYP3A | Testosterone | 6β-hydroxylation | ~3.1 | researchgate.netnih.gov |

| CYP3A | Erythromycin | N-demethylation | ~2.9 | researchgate.netnih.gov |

Comparative Metabolic Profiling in Different Preclinical Species (e.g., Rodents, Avian)

There are notable species-specific differences in the metabolic pathways of phenobarbital. nih.gov

Rodents (Rats and Mice): In both rats and mice, phenobarbital is primarily metabolized to p-hydroxy phenobarbital, which is then conjugated with glucuronic acid. bioline.org.brnih.gov However, the specific conjugate can differ, with the N-glucuronide of p-hydroxy phenobarbital being identified in mice. bioline.org.br Global proteomics studies in rats treated with phenobarbital show a dramatic induction of CYP2B2 (167-fold), highlighting the significant impact on this specific isoform in rodents. nih.govresearchgate.net

Avian (Chickens): In avian species like chickens, phenobarbital acts as a non-specific CYP-inducer, elevating the activity of hepatic CYP2H and CYP3A subfamilies. nih.gov Interestingly, co-administration of butyrate (B1204436), a short-chain fatty acid, was found to significantly attenuate the phenobarbital-induced increase in the activity of these enzymes. nih.gov This suggests a potential pharmacoepigenetic interaction between butyrate and CYP-inducing compounds in avian models. nih.gov

Table 2: Comparative Metabolites and Enzyme Induction

| Species | Primary Phase I Metabolite | Primary Phase II Metabolite | Key Induced Enzymes | Reference |

|---|---|---|---|---|

| Rat | p-hydroxy phenobarbital | Glucuronide conjugate | CYP2B2 | bioline.org.brnih.govnih.gov |

| Mouse | p-hydroxy phenobarbital | N-glucuronide of p-hydroxy phenobarbital | Not specified | bioline.org.brnih.gov |

| Chicken | Not specified | Not specified | CYP2H, CYP3A | nih.gov |

| Bovine | Not specified | Not specified | CYP2B, CYP2C, CYP3A | mdpi.comnih.gov |

Role of Microbiota in Metabolic Transformations (Preclinical)

The gut microbiota can directly participate in the metabolism of xenobiotics through various reactions, including reduction and hydrolysis. nih.gov Research has shown that specific intestinal bacteria can metabolize phenobarbital.

Direct Bacterial Metabolism: The bacteria Bifidobacterium adolescentis and Bifidobacterium bifidum have been shown to metabolize phenobarbital through reductive cleavage, producing the metabolite alpha-ethyl-benzeneacetamide. researchgate.net This demonstrates a unique metabolic pathway for phenobarbital that is dependent on the presence of specific gut microbes. researchgate.net

Microbial Models of Mammalian Metabolism: Certain microorganisms can mimic mammalian drug metabolism and serve as useful in vitro models. bioline.org.br For instance, the fungus Rhizopus stolonifer transforms phenobarbital into the N-glucuronide of p-hydroxy phenobarbital, a metabolite also found in mammals. bioline.org.br This suggests that such microbial systems can be employed to study and synthesize mammalian drug metabolites. bioline.org.br

Furthermore, the gut microbiota's production of short-chain fatty acids, such as butyric acid, can influence host metabolism and may play a role in drug-induced liver injury. nih.gov A deficiency in butyric acid due to a decrease in producing bacteria has been linked to disturbances in energy metabolism. nih.gov

Theoretical and Computational Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Studies

Prediction of Binding Modes with Target Receptors and Enzymes

No studies detailing the prediction of binding modes for Phenobarbital (B1680315) 1-Butyric Acid with any target receptors or enzymes have been identified. While the parent compound, phenobarbital, is known to interact with targets such as the GABA-A receptor and the PXR nuclear receptor, the influence of the 1-butyric acid substitution on these interactions has not been explored in the available literature through molecular docking.

Scoring Functions and Binding Free Energy Calculations

There is no published research on the use of scoring functions to estimate the binding affinity or the calculation of binding free energy for Phenobarbital 1-Butyric Acid with any biological target.

Molecular Dynamics (MD) Simulations

Conformational Landscape Exploration

No molecular dynamics simulation studies have been published that explore the conformational landscape of this compound. The flexibility of the butyric acid chain would likely result in a different conformational profile compared to phenobarbital, but this has not been computationally investigated.

Ligand-Target Complex Stability and Dynamics

In the absence of any identified biological targets with which this compound forms a complex, there are no molecular dynamics simulations available that assess the stability and dynamics of such a complex.

Quantum Chemical Calculations for Electronic Structure and Reactivity

No quantum chemical calculations detailing the electronic structure, reactivity, or properties such as electrostatic potential and frontier molecular orbitals for this compound have been found in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comyoutube.com

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich regions of the molecule. These would include the phenyl ring and the lone pairs of the oxygen and nitrogen atoms within the barbiturate (B1230296) ring and the carboxylic acid group. The presence of the electron-donating ethyl group at the C5 position of the barbiturate ring would slightly increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Conversely, the LUMO is expected to be distributed over the electron-deficient areas, particularly the carbonyl carbons of the barbiturate ring and the carboxylic acid group. These regions are characterized by significant positive partial charges, making them favorable sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller HOMO-LUMO gap suggests higher reactivity.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Interpretation |

| HOMO Energy | -6.8 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.6 | A larger gap suggests high kinetic stability and lower chemical reactivity. |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable tool in computational chemistry that illustrates the charge distribution within a molecule. walisongo.ac.id It is generated by calculating the electrostatic potential at the surface of the molecule, providing a visual representation of electron-rich and electron-poor regions. proteopedia.org

In the context of this compound, the ESP map would reveal distinct regions of varying electrostatic potential. The areas with a high concentration of electrons, and therefore a negative electrostatic potential (typically colored in shades of red and yellow), would be located around the oxygen atoms of the carbonyl groups in the barbiturate ring and the carboxylic acid group of the butyric acid moiety. These regions are indicative of potential sites for interaction with electrophiles or hydrogen bond donors.

Conversely, regions with a lower electron density, corresponding to a positive electrostatic potential (usually depicted in shades of blue), would be found around the hydrogen atoms attached to the nitrogen atoms of the barbiturate ring and the hydroxyl group of the carboxylic acid. These positively charged areas are susceptible to interactions with nucleophiles or hydrogen bond acceptors. The phenyl and ethyl groups are expected to exhibit a relatively neutral electrostatic potential.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Excluding Clinical Relevance)